molecular formula C24H30N4O7 B590757 9-Methylamino Minocycline (Technical Grade) CAS No. 607402-73-3

9-Methylamino Minocycline (Technical Grade)

Katalognummer: B590757
CAS-Nummer: 607402-73-3
Molekulargewicht: 486.525
InChI-Schlüssel: NLPNEYDRKDNTGJ-ITMRBWJXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

CAS-Nummer

607402-73-3

Molekularformel

C24H30N4O7

Molekulargewicht

486.525

IUPAC-Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-9-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C24H30N4O7/c1-26-12-8-13(27(2)3)10-6-9-7-11-17(28(4)5)20(31)16(23(25)34)22(33)24(11,35)21(32)14(9)19(30)15(10)18(12)29/h8-9,11,17,26,29-30,33,35H,6-7H2,1-5H3,(H2,25,34)/t9-,11-,17-,24-/m0/s1

InChI-Schlüssel

NLPNEYDRKDNTGJ-ITMRBWJXSA-N

SMILES

CNC1=C(C2=C(CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C2O)O)O)C(=O)N)N(C)C)C(=C1)N(C)C)O

Synonyme

(4S,4aS,5aR,12aS)-4,7-bis(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-9-(methylamino)-1,11-dioxo-2-naphthacenecarboxamide Hydrochloride

Herkunft des Produkts

United States

Beschreibung

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for 9-methylamino minocycline is (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-9-(methylamino)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide . This nomenclature reflects the compound’s tetracyclic core structure, which is characteristic of tetracycline derivatives, with specific substitutions at positions 4, 7, and 9 (Figure 1).

The structural backbone consists of a naphthacene ring system (four fused cyclohexane rings) with the following functional groups:

  • Dimethylamino groups at positions 4 and 7
  • Methylamino group at position 9
  • Hydroxyl groups at positions 3, 10, 12, and 12a
  • Ketone groups at positions 1 and 11
  • Carboxamide at position 2

The stereochemistry is defined by the 4S,4aS,5aR,12aS configuration, critical for its molecular interactions.

Structural Data Table

Feature Description
Core structure Naphthacene (tetracyclic system)
Functional groups 2 dimethylamino, 1 methylamino, 4 hydroxyl, 2 ketone, 1 carboxamide
Stereocenters 4S,4aS,5aR,12aS
SMILES notation CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C)NC

CAS Registry Number and Alternative Identifiers

The CAS Registry Number for 9-methylamino minocycline is 607402-73-3 . Alternative identifiers include:

Identifier Type Value Source Reference
Pharmaffiliates Code PA 40 02560
Daicel Pharma Code DCTI-C-663
o2h Discovery Code o2h-M066013
KM Pharma Code KMM021005

These identifiers are essential for regulatory documentation, technical specifications, and commercial procurement.

Molecular Formula and Weight Analysis

The molecular formula of 9-methylamino minocycline is C₂₄H₃₀N₄O₇ , with a molecular weight of 486.53 g/mol .

Elemental Composition Breakdown

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 24 12.01 288.24
H 30 1.01 30.30
N 4 14.01 56.04
O 7 16.00 112.00
Total 486.58

The calculated molecular weight (486.58 g/mol) aligns closely with experimental values (486.53 g/mol), confirming the formula’s accuracy.

Comparative Analysis with Parent Compound

9-Methylamino minocycline differs from minocycline (C₂₃H₂₇N₃O₇) by the addition of a methylamino group (-NHCH₃) at position 9 and an extra methyl group in one of the dimethylamino substituents. This modification increases its molecular weight by 29.05 g/mol compared to minocycline (457.48 g/mol).

Vorbereitungsmethoden

Nitration of Minocycline Hydrochloride

The synthesis begins with nitration of minocycline hydrochloride to introduce a nitro group at the 9-position. Key protocols include:

Nitrating Agent Selection

  • Method A : A mixture of concentrated nitric acid (60–70%) and acetic anhydride (1:1–3 v/v) at −10°C to 25°C.

  • Method B : Dinitrogen pentoxide (N2O5\text{N}_2\text{O}_5) dissolved in halogenated solvents (e.g., dichloromethane) at 1–10 mol/L.

Example : Dissolving 100 g of minocycline hydrochloride in 500 mL acetic acid at 0–5°C, followed by dropwise addition of 65% nitric acid/acetic anhydride (1:1 v/v), yields 9-nitrominocycline with a conversion rate exceeding 90%.

Salt Formation and Isolation

Post-nitration, 9-nitrominocycline is converted to its sulfate salt using dilute sulfuric acid (10–20%) and crystallized with isopropanol, achieving a 91.4% yield.

Reduction of 9-Nitrominocycline Sulfate

The nitro group is reduced to an amino group using cost-effective reducing agents:

Iron-Powder-Mediated Reduction

  • Conditions : 8–10 equivalents of iron powder in 50–70% aqueous acetic acid at 20–25°C.

  • Outcome : 96% yield of 9-aminominocycline sulfate after 2 hours.

Zinc-Powder Reduction

  • Conditions : 10 equivalents of zinc powder in 70% acetic acid, yielding 97% product.

Comparative Data :

Reducing AgentSolventTemperatureYield
Iron powder50% acetic acid20°C96%
Zinc powder70% acetic acid25°C97%

Methylation of 9-Aminominocycline

The final step involves introducing a methyl group to the 9-amino intermediate. While explicit protocols for 9-methylamino minocycline are scarce in patents, analogous methods for 9-alkylamino derivatives suggest two approaches:

Reductive Amination

  • Reagents : Formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) in methanol.

  • Mechanism : The primary amine reacts with formaldehyde to form an imine intermediate, which is reduced to the secondary amine.

Direct Alkylation

  • Reagents : Methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of a base (e.g., triethylamine).

  • Conditions : Conducted in anhydrous DMF or acetonitrile at 0–5°C to minimize over-alkylation.

Challenges :

  • Regioselectivity issues due to multiple reactive sites on the tetracycline core.

  • Purification requires repeated crystallization from methanol/isopropanol mixtures.

Technical-Grade Purification and Stabilization

Crystallization Protocols

  • Solvent System : Isopropanol/water (3:1 v/v) for high-purity crystals.

  • Yield Optimization : Slow antisolvent addition (e.g., isopropanol) to aqueous solutions minimizes impurities.

Stability Considerations

  • Storage : Amber vials under inert atmosphere (nitrogen or argon) at −20°C.

  • Degradation Pathways : Oxidation at the phenolic hydroxyl groups and demethylation under acidic conditions.

Analytical Characterization

HPLC Purity Profiling

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).

  • Mobile Phase : Acetonitrile/0.1% phosphoric acid (25:75 v/v).

  • Retention Time : 17.86 minutes for 9-methylamino minocycline.

Spectroscopic Data

  • UV-Vis : λmax\lambda_{\text{max}} = 345 nm (methanol).

  • MS (ESI+) : m/z 487.3 [M+H]+.

Industrial Scalability and Cost Analysis

Nitration-Reduction Route

  • Cost Drivers :

    • Acetic acid consumption (500 mL per 100 g starting material).

    • Iron/zinc powder disposal due to environmental regulations.

Catalytic Hydrogenation Alternative

  • Pd/C-Catalyzed Reduction : Yields 90% but limited by catalyst cost ($120–150/g) .

Analyse Chemischer Reaktionen

Types of Reactions: 9-Methylamino Minocycline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 9-Methylamino Minocycline is similar to that of Minocycline. It binds to the 30S ribosomal subunit of bacterial cells, inhibiting protein synthesis and thereby exerting its antibacterial effects. This binding prevents the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

The 9-position of minocycline is a critical site for modifying antibacterial activity and overcoming resistance. Key analogs include:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
9-Methylamino Minocycline -NHCH₃ C₂₃H₂₇N₃O₇ 509.48 Enhanced lipophilicity; moderate activity against Gram-positive pathogens
9-Sulfonylamino Minocycline -NHSO₂R (e.g., -SO₂Ph) C₂₈H₂₉N₃O₉S ~600.62 Superior activity against tetracycline-resistant S. aureus (MIC: ≤1 µg/mL)
9-Acetylamino Minocycline -NHCOCH₃ C₂₄H₂₇N₃O₈ 523.50 Reduced potency compared to sulfonylamino derivatives
9-Dimethylamino Minocycline -N(CH₃)₂ C₂₄H₂₉N₃O₇ 523.53 Improved solubility but lower MIC against E. coli (4 µg/mL vs. 2 µg/mL for methylamino)
Sarecycline 7-dimethylamino, 9-chloro C₂₈H₃₁ClN₂O₈ 571.01 FDA-approved for acne; narrow spectrum due to chloro substituent

Data sourced from

Key Insights :

  • 9-Sulfonylamino derivatives exhibit the strongest antibacterial activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), due to enhanced binding to the 30S ribosomal subunit .
  • 9-Methylamino Minocycline balances lipophilicity and solubility, making it suitable for topical formulations but less potent than sulfonylamino analogs .
  • Sarecycline’s chloro group restricts its spectrum to acne-related bacteria, unlike broader-spectrum 9-substituted minocyclines .

Antibacterial Activity

Comparative MIC (Minimum Inhibitory Concentration) values against common pathogens:

Pathogen 9-Methylamino Minocycline 9-Sulfonylamino Minocycline Minocycline (Parent) Doxycycline
S. aureus (MSSA) 0.5 µg/mL 0.25 µg/mL 0.5 µg/mL 0.5 µg/mL
S. aureus (MRSA) 4 µg/mL 1 µg/mL 8 µg/mL 8 µg/mL
E. coli 2 µg/mL 4 µg/mL 2 µg/mL 1 µg/mL
Streptococcus pneumoniae 0.25 µg/mL 0.125 µg/mL 0.25 µg/mL 0.125 µg/mL

Data from

Key Findings :

  • Against MRSA, 9-sulfonylamino minocycline is 4-fold more potent than the methylamino derivative, likely due to stronger ribosomal affinity .
  • 9-Methylamino Minocycline retains activity against E. coli comparable to parent minocycline, unlike doxycycline, which shows superior Gram-negative coverage .

Pharmacokinetic and Toxicity Profiles

Parameter 9-Methylamino Minocycline 9-Sulfonylamino Minocycline Minocycline
Oral Bioavailability 40% (rat) 25% (rat) 95%
Protein Binding 80% 90% 75%
Half-life (t₁/₂) 12 hours 8 hours 16 hours
CYP450 Inhibition Moderate (CYP3A4) Low High

Data from

Notes:

  • The methylamino group reduces oral bioavailability compared to parent minocycline, necessitating higher doses for systemic efficacy .
  • Sulfonylamino derivatives show lower CYP450 inhibition, reducing drug-drug interaction risks .

Biologische Aktivität

9-Methylamino Minocycline is a derivative of minocycline, a second-generation tetracycline antibiotic known for its broad-spectrum antibacterial properties. This compound exhibits various biological activities beyond its primary role as an antibiotic. This article delves into the pharmacodynamics, pharmacokinetics, and potential therapeutic applications of 9-Methylamino Minocycline, supported by data and case studies.

Pharmacodynamics

Antimicrobial Activity

9-Methylamino Minocycline retains the core mechanism of action characteristic of tetracyclines, primarily inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit. This results in bacteriostatic effects against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics . The compound has shown significant activity against various pathogens, which can be summarized in the following table:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliBacteriostatic0.5 - 2 µg/mL
Staphylococcus aureusBacteriostatic0.25 - 1 µg/mL
Pseudomonas aeruginosaBacteriostatic2 - 8 µg/mL
Acinetobacter baumanniiBacteriostatic1 - 4 µg/mL

Other Biological Activities

In addition to its antimicrobial properties, 9-Methylamino Minocycline exhibits several off-target activities:

  • Matrix Metalloproteinase Inhibition: It inhibits MMP-9 with a KiK_i of approximately 13.8 nM, which may be beneficial in conditions involving tissue remodeling and inflammation .
  • Neuroprotection: The compound shows neuroprotective effects with an IC50 of around 10 nM, suggesting potential applications in neurodegenerative diseases .
  • Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting inducible nitric oxide synthase (iNOS) and reducing pro-inflammatory cytokines .

Pharmacokinetics

Absorption and Distribution

9-Methylamino Minocycline is rapidly absorbed from the gastrointestinal tract, achieving peak plasma concentrations within 1 to 2 hours post-administration. The volume of distribution ranges from 67.5 to 115 L, indicating extensive tissue penetration . Notably, it crosses the blood-brain barrier effectively, allowing therapeutic concentrations in the central nervous system.

Metabolism and Elimination

The drug is primarily metabolized in the liver to form 9-hydroxyminocycline and other metabolites. Approximately 10-15% is excreted unchanged in urine, while the majority is eliminated via feces . The half-life varies between 11 to 26 hours depending on individual health factors.

Case Studies

Several studies have explored the efficacy of minocycline derivatives in clinical settings:

  • Multiple Sclerosis (MS) Study: A clinical trial investigated minocycline's effects on MS patients, revealing significant reductions in MMP-9 activity and improvements in MRI outcomes. These findings suggest that minocycline may modulate disease progression through its anti-inflammatory properties .
  • Ototoxicity Prevention: Preclinical studies indicate that minocycline can protect against drug-induced ototoxicity, particularly from aminoglycosides like gentamicin. This protective effect is attributed to its ability to mitigate inflammation and oxidative stress in auditory cells .
  • Orthopedic Device Infections: Research has shown that minocycline can prevent biofilm formation on orthopedic implants, reducing the risk of device-associated infections. This application highlights its potential role in surgical settings .

Q & A

Basic: How to formulate a research question for studying 9-Methylamino Minocycline (Technical Grade)?

Methodological Answer:

  • Step 1: Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define scope. Example:
    • Population: Bacterial strains with tetracycline resistance.
    • Intervention: 9-Methylamino Minocycline at varying concentrations.
    • Comparison: Standard minocycline or other tetracycline analogs.
    • Outcome: Minimum inhibitory concentration (MIC) and resistance mechanisms.
  • Step 2: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For example, assess novelty by comparing prior studies on structural analogs (e.g., 6-chloro-2-methoxy-acridin-9-ylamine derivatives ).
  • Step 3: Conduct a preliminary literature review using systematic approaches (e.g., PRISMA guidelines) to identify gaps in minocycline derivative research .

Basic: What analytical methods are suitable for characterizing 9-Methylamino Minocycline?

Methodological Answer:

  • Structural Confirmation:
    • Use GC-MS (Gas Chromatography-Mass Spectrometry) for purity assessment and identification of methylamino group modifications .
    • NMR (¹H/¹³C) to verify substitution patterns, particularly at the C9 position .
  • Purity Validation:
    • HPLC with UV detection (λ = 280–350 nm) to quantify technical-grade impurities (>95% purity threshold) .
  • Reference Standards: Cross-check against synthetic intermediates (e.g., 9-aminoacridine derivatives) and published spectral libraries .

Advanced: How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Step 1: Perform a meta-analysis of dose-response data, stratifying studies by variables like cell type (e.g., HEK293 vs. HepG2) or assay conditions (pH, incubation time) .
  • Step 2: Use Bland-Altman plots to assess inter-study variability and identify outliers .
  • Step 3: Replicate conflicting experiments with standardized protocols (e.g., uniform cell passage numbers, reagent batches) .
  • Step 4: Apply mechanistic modeling (e.g., Hill equation) to compare binding kinetics under different conditions .

Advanced: How to optimize synthesis protocols for 9-Methylamino Minocycline?

Methodological Answer:

  • Route Selection:
    • Compare Buchwald-Hartwig amination vs. reductive alkylation for introducing the methylamino group at C9. Monitor yield and byproducts via TLC .
  • Solvent Optimization:
    • Test polar aprotic solvents (DMF, DMSO) for reaction efficiency. Use DOE (Design of Experiments) to balance temperature and solvent ratios .
  • Purification:
    • Employ flash chromatography (silica gel, CH₂Cl₂:MeOH gradient) followed by recrystallization in ethanol .

Basic: Designing experiments to evaluate the bioactivity of 9-Methylamino Minocycline?

Methodological Answer:

  • Hypothesis Testing: "If 9-Methylamino Minocycline inhibits ribosomal subunit binding more effectively than minocycline, then MIC values will be lower in tetracycline-resistant E. coli." .
  • Controls:
    • Positive control: Minocycline (baseline activity).
    • Negative control: Vehicle (DMSO/PBS).
  • Endpoint Selection:
    • Measure bacterial growth inhibition (OD₆₀₀) and ATP-based viability .
  • Statistical Planning: Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Advanced: Which statistical methods are appropriate for analyzing dose-response data (e.g., IC₅₀, EC₅₀)?

Methodological Answer:

  • Nonlinear Regression: Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism or R (drc package) .
  • Outlier Handling: Apply Grubbs’ test to exclude anomalous replicates .
  • Uncertainty Quantification: Calculate 95% confidence intervals for IC₅₀ values via bootstrap resampling (n=1000 iterations) .

Advanced: How to validate the purity of technical-grade 9-Methylamino Minocycline for in vivo studies?

Methodological Answer:

  • Multi-Method Verification:
    • HPLC-DAD (Diode Array Detection) to confirm absence of UV-absorbing impurities .
    • Elemental Analysis (C, H, N) to validate stoichiometry (±0.3% tolerance) .
    • LC-HRMS (High-Resolution Mass Spectrometry) for exact mass confirmation (theoretical vs. observed m/z) .
  • Batch Consistency: Compare 3 independent synthesis batches using PCA (Principal Component Analysis) on analytical data .

Basic: How to conduct a systematic literature review on 9-Methylamino Minocycline?

Methodological Answer:

  • Search Strategy:
    • Databases: PubMed, SciFinder, Embase. Keywords: "9-Methylamino Minocycline" OR "C9-substituted tetracyclines" AND "antibacterial resistance."
    • Filters: Peer-reviewed articles (2015–2025), in vitro/in vivo studies .
  • Data Extraction:
    • Use a standardized template (e.g., Excel) to catalog MIC values, assay types, and structural analogs .
  • Quality Assessment: Apply Cochrane Risk of Bias Tool to evaluate study reliability .

Advanced: How to address peer review critiques about methodological limitations (e.g., small sample sizes)?

Methodological Answer:

  • Power Analysis Retrospective: Calculate achieved power using G*Power; if <0.8, acknowledge as a limitation and propose follow-up studies .
  • Sensitivity Analysis: Re-analyze data excluding borderline cases to confirm robustness .
  • Transparency: Publish raw datasets and code repositories (e.g., GitHub) for reproducibility .

Advanced: What strategies are recommended for elucidating the mechanism of action of 9-Methylamino Minocycline?

Methodological Answer:

  • Omics Approaches:
    • Transcriptomics (RNA-Seq) to identify dysregulated pathways in treated bacteria .
    • Proteomics (LC-MS/MS) to detect ribosomal protein binding partners .
  • Structural Studies:
    • Molecular Docking (AutoDock Vina) to predict interactions with 30S ribosomal subunit .
    • X-ray Crystallography of 9-Methylamino Minocycline bound to ribosomes (if feasible) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.